molecular formula C16H18O4S B11942629 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one CAS No. 81842-42-4

4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one

Cat. No.: B11942629
CAS No.: 81842-42-4
M. Wt: 306.4 g/mol
InChI Key: HCOSXZKXMFYADZ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a benzenesulfonyl group and a 3-oxobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-one with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the benzenesulfonyl group.

Another synthetic route involves the alkylation of cyclohex-2-en-1-one with 3-oxobutyl bromide in the presence of a strong base such as sodium hydride. This reaction results in the formation of the desired product through the addition of the 3-oxobutyl group to the cyclohexene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzenesulfonyl)cyclohex-2-en-1-one: Lacks the 3-oxobutyl group.

    4-(3-Oxobutyl)cyclohex-2-en-1-one: Lacks the benzenesulfonyl group.

    4-(Benzenesulfonyl)-4-(2-oxopropyl)cyclohex-2-en-1-one: Contains a 2-oxopropyl group instead of a 3-oxobutyl group.

Uniqueness

4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one is unique due to the presence of both the benzenesulfonyl and 3-oxobutyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

81842-42-4

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one

InChI

InChI=1S/C16H18O4S/c1-13(17)7-10-16(11-8-14(18)9-12-16)21(19,20)15-5-3-2-4-6-15/h2-6,8,11H,7,9-10,12H2,1H3

InChI Key

HCOSXZKXMFYADZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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